Myeloperoxidase, a heme peroxidase enzyme abundantly expressed in neutrophils and monocytes, catalyzes the formation of reactive oxygen and halogenating species during inflammatory responses. Upon leukocyte activation, myeloperoxidase is released into extracellular spaces, generating hypochlorous acid from hydrogen peroxide and chloride anions. This potent oxidant modifies proteins, lipids, and nucleic acids, propagating oxidative tissue damage [7] [8]. In cardiovascular pathologies, myeloperoxidase-derived oxidants promote low-density lipoprotein oxidation, endothelial dysfunction, and plaque instability in atherosclerosis. Myeloperoxidase activity correlates with atherosclerotic burden and predicts adverse cardiac events, positioning it as a key mediator in coronary artery disease progression [8].
Beyond cardiovascular contexts, myeloperoxidase facilitates neutrophil extracellular trap formation and amplifies inflammatory cascades in pulmonary and metabolic diseases. In chronic obstructive pulmonary disease, myeloperoxidase activity damages lung parenchyma and contributes to airway remodeling [1]. Within tumor microenvironments, myeloperoxidase-expressing myeloid-derived suppressor cells create an immunosuppressive niche through T-cell inhibition and angiogenesis promotion, facilitating cancer progression [2] [4]. Cerebral ischemia-reperfusion injury models further demonstrate myeloperoxidase infiltration in the ischemic penumbra, where it exacerbates neuronal damage through blood-brain barrier disruption mediated by matrix metalloproteinase activation and oxidative modification of neurovascular components [7].
Table 1: Pathophysiological Consequences of Myeloperoxidase Activity in Disease States
Disease Context | Key Mechanisms | Functional Outcomes |
---|---|---|
Atherosclerosis | LDL oxidation, endothelial nitric oxide consumption, plaque destabilization | Increased acute coronary syndrome risk |
Heart Failure | Myocardial fibrosis, impaired ventricular relaxation, microvascular inflammation | Diastolic dysfunction, preserved ejection fraction HF |
Melanoma | Myeloid-derived suppressor cell-mediated T-cell suppression | Resistance to immune checkpoint therapy |
Ischemic Stroke | Blood-brain barrier disruption via matrix metalloproteinase activation | Hemorrhagic transformation, expanded infarct volume |
Metabolic Liver Disease | Hepatocyte oxidative damage, stellate cell activation | Fibrosis progression in steatohepatitis |
Pharmacological myeloperoxidase inhibition represents a precision therapeutic strategy that targets upstream oxidative pathways common to multiple inflammatory diseases. Unlike broad-spectrum antioxidants, myeloperoxidase inhibitors specifically intercept the enzymatic generation of hypochlorous acid and other cytotoxic oxidants at inflammatory sites, potentially preserving physiological hydrogen peroxide signaling [5] [8]. In heart failure with preserved ejection fraction, microvascular inflammation driven by myeloperoxidase activity impairs myocardial relaxation and compliance. The SATELLITE phase 2a trial demonstrated that myeloperoxidase inhibition with mitiperstat significantly reduced myeloperoxidase-specific activity by 69% (95% CI: 36.3–85.0) from baseline, accompanied by numerical improvements in exercise capacity and wellness scores [5]. Proteomic analyses revealed partial reversal of inflammatory molecular signatures associated with heart failure morbidity, supporting mechanistic engagement of the myeloperoxidase pathway [5] [9].
In oncology, myeloperoxidase inhibition reverses immunosuppressive barriers within tumor microenvironments. Murine melanoma models demonstrated complete response rates when combining myeloperoxidase inhibitors with anti-PD-1/anti-CTLA-4 therapy, achieving 100% long-term survival in the YUMM3.3 model [4]. This synergy stems from restored T-cell function and normalized cytokine profiles, illustrating how myeloperoxidase inhibition can potentiate immunotherapy efficacy. For metabolic dysfunction-associated steatohepatitis, preclinical evidence indicates that myeloperoxidase-derived oxidants directly activate hepatic stellate cells and promote fibrotic remodeling, providing mechanistic justification for current clinical evaluation [1] [3].
Early myeloperoxidase inhibitors like 4-aminobenzoic acid hydrazide (4-ABAH) established proof-of-concept but exhibited suboptimal pharmacokinetic properties and limited target specificity [2]. Subsequent candidates addressed these limitations through enhanced selectivity and drug-like characteristics. Mitiperstat (AZD4831), developed by AstraZeneca, represents a mechanistically distinct, irreversible inhibitor that covalently binds the myeloperoxidase heme moiety. This suicide substrate mechanism enables sustained enzyme inactivation even after plasma clearance, permitting once-daily dosing [1] [9].
Mitiperstat demonstrates favorable pharmacokinetics characterized by rapid absorption (time to maximum plasma concentration: 1–2 hours), dose-proportional exposure, and a long elimination half-life (50–74 hours) enabling steady-state achievement within 10 days of daily administration. Population pharmacokinetic analyses across healthy Japanese, Chinese, and primarily Caucasian cohorts revealed no clinically relevant ethnic variability, supporting global dosing consistency [1] [3] [6]. Unlike earlier compounds, mitiperstat exhibits minimal interference with thyroid peroxidase—a structurally related heme peroxidase—reducing off-target endocrine risks [9].
Table 2: Evolution of Myeloperoxidase Inhibitors in Clinical Development
Inhibitor Generation | Representative Agents | Mechanistic Attributes | Therapeutic Limitations |
---|---|---|---|
First-generation | 4-ABAH | Reversible competitive inhibition | Low potency, short half-life, off-target effects |
Second-generation | PF-1355, AZD5904 | Irreversible inhibition, improved selectivity | Complex metabolism, CYP interactions |
Third-generation | Mitiperstat | Covalent heme binding, high specificity, long half-life (50–74h) | Dose-dependent rash (manageable at ≤5mg) |
Current phase 2b/3 trials (ENDEAVOR) are evaluating mitiperstat across cardio-metabolic indications including heart failure with preserved ejection fraction, metabolic dysfunction-associated steatohepatitis, and chronic obstructive pulmonary disease [1] [5] [6]. Its development signifies a transition from proof-of-concept tools toward clinically optimized therapeutics targeting myeloperoxidase-driven inflammatory networks across organ systems. Unlike preceding candidates, mitiperstat’s pharmacokinetic stability, established target engagement biomarkers (e.g., myeloperoxidase-specific activity), and oral bioavailability position it as the most clinically advanced myeloperoxidase inhibitor to date [3] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: